molecular formula C10H8N2O2 B1599777 Methyl Cinnoline-6-carboxylate CAS No. 318276-74-3

Methyl Cinnoline-6-carboxylate

Cat. No. B1599777
M. Wt: 188.18 g/mol
InChI Key: JMLKGGQGRGKUFU-UHFFFAOYSA-N
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Description

“Methyl Cinnoline-6-carboxylate” is a chemical compound with the CAS Number: 318276-74-3 . It has a molecular weight of 188.19 and its molecular formula is C10H8N2O2 .


Synthesis Analysis

The synthesis of “Methyl Cinnoline-6-carboxylate” involves a reaction with sodium formate and N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide at 90℃ for 1.5 hours .


Molecular Structure Analysis

The InChI Code of “Methyl Cinnoline-6-carboxylate” is 1S/C10H8N2O2/c1-14-10(13)8-2-3-9-7(6-8)4-5-11-12-9/h2-6H,1H3 .


Physical And Chemical Properties Analysis

“Methyl Cinnoline-6-carboxylate” is a solid at room temperature . It has a LogP value of 1.41640 , indicating its lipophilicity. Its water solubility is calculated to be 1.64 mg/ml .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : Research has demonstrated efficient synthesis routes for various cinnoline derivatives, including Methyl Cinnoline-6-carboxylate. For instance, Galenko et al. (2016) showcased a high yield synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates through the transformation of methyl 4-aminopyrrole-2-carboxylate, highlighting unprecedented heterocyclic skeletons and regioselective azo coupling (Galenko et al., 2016).

  • Green Synthesis Approaches : Hameed et al. (2017) developed a convenient, simple, and efficient synthesis method for polyfunctionally substituted cinnolines under controlled microwave irradiation, emphasizing the sustainability of the synthesis process (Hameed et al., 2017).

  • Photochemical Reactions : Studies on the photochemical reactions of azo compounds have led to the formation of benzo[c]cinnoline derivatives, providing insights into the photochemical cyclodehydrogenations and the mechanisms involved in these processes (Badger, Drewer, & Lewis, 1964).

Biological Activities

  • Antibacterial and Anti-malarial Properties : Novel cinnoline derivatives have been synthesized and evaluated for their in vitro anti-microbial, including anti-malarial activities, showcasing the potential of cinnoline compounds as potent anti-malarial and anti-microbial agents (Unnissa, Nisha, & Reddy, 2015).

  • Pollen Suppressant Activity : Guilford et al. (1992) prepared a series of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acids and evaluated their pollen suppression activity, indicating significant activity in certain derivatives, particularly those with a heteroatom substituent at C-6 (Guilford et al., 1992).

Material Science Applications

  • Microwave Assisted Synthesis Inside Microcapsules : Dyab and Sadek (2018) presented a green and efficient approach for the synthesis of cinnoline derivatives inside natural Lycopodium clavatum sporopollenin microcapsules via microwave-assisted reactions, highlighting the potential applications in materials and pharmaceutical sciences (Dyab & Sadek, 2018).

  • Use as Adsorbents and Flocculants : Yu et al. (2016) developed a simple approach to isolate cellulose nanocrystals with carboxylic groups, which may be used as efficient flocculants and adsorbents, demonstrating the versatility of cinnoline derivatives in environmental applications (Yu, Zhang, Lu, & Yao, 2016).

Safety And Hazards

“Methyl Cinnoline-6-carboxylate” has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl cinnoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-2-3-9-7(6-8)4-5-11-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLKGGQGRGKUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461568
Record name Methyl Cinnoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Cinnoline-6-carboxylate

CAS RN

318276-74-3
Record name Methyl 6-cinnolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318276-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl Cinnoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cinnoline-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-chloro-cinnoline-6-carboxylic acid methyl ester (192 mg, 0.863 mmol) in dimethylsulfoxide (30 mL) were added sodium formate (70 mg, 1.04 mmol), tetrakis(triphenylphosphine)palladium(0) (198 mg, 0.702 mmol) and N,N-diisopropylethylamine (0.21 mL, 1.21 mmol), and the mixture was stirred for 1.5 hours at 90° C. After cooling to room temperature, water was added, ethyl acetate extraction was carried out, the organic layer was washed with water and brine, then, after drying over anhydrous sodium sulfate, the organic layer was evaporated. The resulting solid was washed with diethyl ether, then, purified by silica gel column chromatography (hexane-ethyl acetate), and the title compound (16 mg, 0.089 mmol, 10%) was obtained.
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
198 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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